molecular formula C23H26N6O B2835592 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(p-tolyl)urea CAS No. 1021111-92-1

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(p-tolyl)urea

Cat. No. B2835592
CAS RN: 1021111-92-1
M. Wt: 402.502
InChI Key: RTLBEYDMFFHWNS-UHFFFAOYSA-N
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Description

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(p-tolyl)urea, also known as MP-10, is a small molecule that has been extensively studied for its potential therapeutic applications. MP-10 is a potent inhibitor of protein kinase CK2, an enzyme that is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.

Scientific Research Applications

Pharmacological Applications

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(p-tolyl)urea derivatives have shown significant pharmacological potential. For instance, derivatives have been identified as selective antagonists for alpha 1-adrenoceptor (AR) subtypes, indicating potential applications in treating conditions related to the human lower urinary tract (Elworthy et al., 1997). Furthermore, compounds featuring the pyridazinone moiety have demonstrated anti-cancer activities, with certain derivatives exhibiting significant antiproliferative effects against various cancer cell lines (Al-Sanea et al., 2018). These findings suggest the compound's derivatives could serve as leads for the development of new anticancer agents.

Chemical Synthesis and Structural Analysis

The compound and its derivatives have been central to advancements in chemical synthesis and structural analysis, contributing to the understanding of heterocyclic chemistry. For example, novel methods for preparing pyrazolo[3,4-d]pyrimidines derivatives have been explored, showcasing the versatility of the pyridazin-3-yl scaffold in synthesizing compounds expected to possess considerable chemical and pharmacological activities (Al-Afaleq & Abubshait, 2001).

Biological Evaluations and Antimicrobial Activity

The antimicrobial potential of derivatives containing the core structure of 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(p-tolyl)urea has been investigated, with some compounds showing broad-spectrum activity against various microorganisms. This highlights their potential in developing new antimicrobial agents (Buha et al., 2012).

properties

IUPAC Name

1-(4-methylphenyl)-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c1-17-3-7-19(8-4-17)24-23(30)25-20-9-5-18(6-10-20)21-11-12-22(27-26-21)29-15-13-28(2)14-16-29/h3-12H,13-16H2,1-2H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLBEYDMFFHWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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